8-Methoxy-4-methyl-3,4-dihydroquinoxalin-2(1H)-one
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Overview
Description
8-Methoxy-4-methyl-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic organic compound. Compounds of this class are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-4-methyl-3,4-dihydroquinoxalin-2(1H)-one typically involves the condensation of appropriate aniline derivatives with suitable carbonyl compounds under acidic or basic conditions. The reaction may proceed through intermediate formation of Schiff bases, followed by cyclization.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinoxaline derivatives.
Reduction: Reduction reactions could lead to the formation of dihydroquinoxaline derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent, but may include the use of halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: As intermediates in the synthesis of more complex molecules.
Biology: Potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for therapeutic potential in various diseases.
Industry: Used in the development of new materials or as catalysts in chemical reactions.
Mechanism of Action
The mechanism of action of 8-Methoxy-4-methyl-3,4-dihydroquinoxalin-2(1H)-one depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: A parent compound with a similar structure.
Dihydroquinoxaline: Reduced form of quinoxaline.
Methoxyquinoxaline: Quinoxaline with a methoxy group.
Uniqueness
8-Methoxy-4-methyl-3,4-dihydroquinoxalin-2(1H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other quinoxaline derivatives.
Properties
Molecular Formula |
C10H12N2O2 |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
8-methoxy-4-methyl-1,3-dihydroquinoxalin-2-one |
InChI |
InChI=1S/C10H12N2O2/c1-12-6-9(13)11-10-7(12)4-3-5-8(10)14-2/h3-5H,6H2,1-2H3,(H,11,13) |
InChI Key |
FWRVZWNXDNWDEF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(=O)NC2=C1C=CC=C2OC |
Origin of Product |
United States |
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